molecular formula C6H11ClF3NO B13343579 ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B13343579
M. Wt: 205.60 g/mol
InChI Key: BFOBDQVXVWGSBY-FHAQVOQBSA-N
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Description

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often include specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can provide structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.

    3-Iodopyrroles: These compounds have a similar ring structure but contain an iodine atom instead of a trifluoromethyl group.

Uniqueness

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high binding affinity and specificity.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(3-11)10-2-4;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

BFOBDQVXVWGSBY-FHAQVOQBSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1CO)C(F)(F)F.Cl

Canonical SMILES

C1C(CNC1CO)C(F)(F)F.Cl

Origin of Product

United States

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